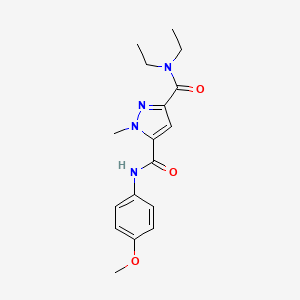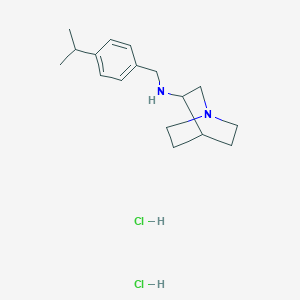
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Descripción general
Descripción
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, also known as DMP785, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the pyrazole family and has a molecular weight of 384.47 g/mol.
Mecanismo De Acción
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibits the activity of PKB by binding to its active site. This prevents the activation of downstream signaling pathways involved in cell growth and survival. N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to reduce tumor growth in various cancer cell lines. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders. Additionally, N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments is its specificity for PKB. This allows for the selective inhibition of PKB activity without affecting other signaling pathways. However, one limitation of using N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide. One potential area of research is the development of more soluble analogs of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide for in vivo studies. Additionally, the potential of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide as a therapeutic agent for metabolic disorders and neurodegenerative diseases warrants further investigation. Finally, the use of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in combination with other therapeutic agents may enhance its efficacy in treating cancer.
Aplicaciones Científicas De Investigación
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the activity of protein kinase B (PKB), which is involved in cell growth and survival pathways. N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been studied for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders.
Propiedades
IUPAC Name |
3-N,3-N-diethyl-5-N-(4-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-5-21(6-2)17(23)14-11-15(20(3)19-14)16(22)18-12-7-9-13(24-4)10-8-12/h7-11H,5-6H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFQOPJSOBIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4753368.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4753372.png)
![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4753380.png)
![1-allyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4753387.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4753395.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4753397.png)

![N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4753410.png)
![5-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4753421.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4753440.png)
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4753442.png)
![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4753460.png)
